molecular formula C8H5ClN2O2 B13133363 2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid

2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid

Katalognummer: B13133363
Molekulargewicht: 196.59 g/mol
InChI-Schlüssel: IGFAMNQAMKYAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural features, which include a chloro substituent at the second position and a carboxylic acid group at the sixth position of the imidazo[1,2-a]pyridine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a pH-sensitive fluorescent probe by undergoing structural changes in response to pH variations. This property is leveraged in real-time imaging of pH changes in cells . Additionally, its potential antituberculosis activity is attributed to its ability to inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to act as a fluorescent probe and potential therapeutic agent highlights its versatility and significance in scientific research .

Eigenschaften

Molekularformel

C8H5ClN2O2

Molekulargewicht

196.59 g/mol

IUPAC-Name

2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13)

InChI-Schlüssel

IGFAMNQAMKYAMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.